Cycloheptyl-(4-phenyl-thiophen-2-ylmethyl)-amine
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Overview
Description
Cycloheptyl-(4-phenyl-thiophen-2-ylmethyl)-amine is an organic compound that features a cycloheptyl group attached to a thiophene ring, which is further substituted with a phenyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptyl-(4-phenyl-thiophen-2-ylmethyl)-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur.
Substitution with Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where the thiophene ring reacts with a phenyl acyl chloride in the presence of a Lewis acid catalyst.
Attachment of Cycloheptyl Group: The cycloheptyl group can be attached through a Grignard reaction, where cycloheptyl magnesium bromide reacts with the phenyl-substituted thiophene.
Introduction of Amine Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cycloheptyl-(4-phenyl-thiophen-2-ylmethyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cycloheptyl-(4-phenyl-thiophen-2-ylmethyl)-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: It is explored for its electronic properties, making it a candidate for organic semiconductors and photovoltaic materials.
Biological Research: The compound is used in studies related to its biological activity, including its effects on cellular processes and potential therapeutic applications.
Industrial Applications: It is investigated for its potential use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of Cycloheptyl-(4-phenyl-thiophen-2-ylmethyl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through various pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-{phenyl[(thiophen-2-ylmethyl)amino]methyl}phenol: This compound shares a similar thiophene and phenyl structure but differs in the presence of a phenol group instead of a cycloheptyl group.
2-(thiophen-2-yl)acetic acid: This compound features a thiophene ring with an acetic acid group, differing in the absence of the phenyl and cycloheptyl groups.
Uniqueness
Cycloheptyl-(4-phenyl-thiophen-2-ylmethyl)-amine is unique due to its combination of a cycloheptyl group, phenyl group, and thiophene ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(4-phenylthiophen-2-yl)methyl]cycloheptanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NS/c1-2-7-11-17(10-6-1)19-13-18-12-16(14-20-18)15-8-4-3-5-9-15/h3-5,8-9,12,14,17,19H,1-2,6-7,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIXGKRKLKKETO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCC2=CC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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